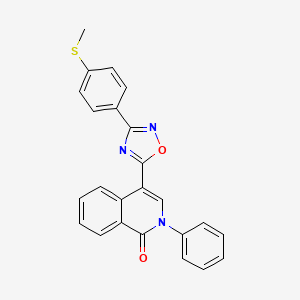
4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one” is a complex organic molecule. It contains several functional groups including a methylthio group, a phenyl group, an oxadiazole ring, and an isoquinolinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an oxadiazole ring could make the compound more rigid, potentially affecting its solubility and stability .Applications De Recherche Scientifique
Thermo-physical Characterization of Oxadiazole Derivatives
A study by Godhani et al. (2013) focused on the thermo-physical properties of 1,3,4-oxadiazole derivatives, examining their behavior in chloroform and N,N-dimethylformamide solvents. They explored density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters, providing insights into the structural effects on these properties (Godhani, D. R., Dobariya, P. B., Sanghani, Anil M., & Mehta, Jignasu P., 2013).
Anticancer Activity of Oxadiazole Derivatives
Liu et al. (2009) synthesized novel oxazole derivatives and evaluated their antiproliferative activities against human prostate and epidermoid carcinoma cancer cell lines. Some compounds exhibited strong inhibitory activities, highlighting the potential of oxadiazole derivatives in cancer treatment research (Liu, Xinhua et al., 2009).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. Some derivatives showed potent activities, suggesting their usefulness in developing new therapeutic agents (Dewangan, D. et al., 2016).
Thermal Stability and Kinetic Parameters
Godhani et al. (2012) investigated the synthesis, characterization, thermal analysis, and physico-chemical parameters of a specific 1,3,4-oxadiazole derivative, providing detailed insights into its thermal behavior and stability under different conditions (Godhani, D. R., Dobariya, P. B., & Sanghani, Anil M., 2012).
Antimicrobial Activity of Isothiazolone Derivatives
Xu et al. (2011) synthesized and characterized an oxadiazole derivative with potential as a microbiocide. Preliminary tests against various bacteria showed good antimicrobial activity, underscoring the relevance of such compounds in addressing microbial resistance (Xu, Feng-ling, Lin, C., & Lin, Q., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-30-18-13-11-16(12-14-18)22-25-23(29-26-22)21-15-27(17-7-3-2-4-8-17)24(28)20-10-6-5-9-19(20)21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOROBBUTMEGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-phenylisoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

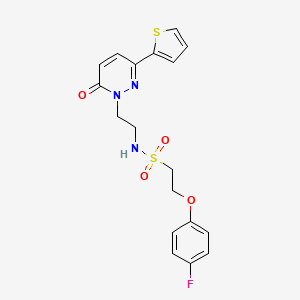
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
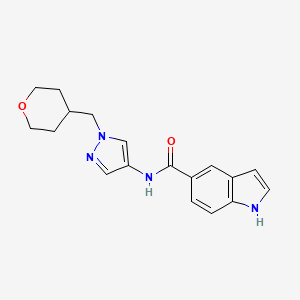
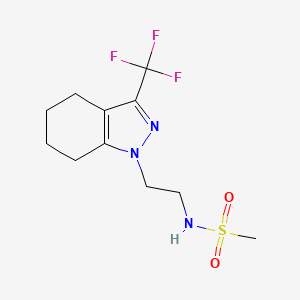
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
![5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2923872.png)
![N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2923873.png)
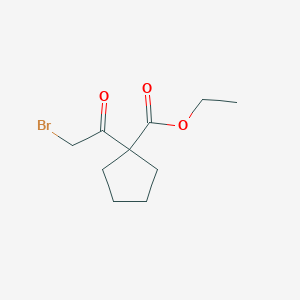
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)